Methyl 4-oxo-2-sulfanyl-3-[(thiophen-2-ylcarbonyl)amino]-3,4-dihydroquinazoline-7-carboxylate
Description
Methyl 4-oxo-2-sulfanyl-3-[(thiophen-2-ylcarbonyl)amino]-3,4-dihydroquinazoline-7-carboxylate (CAS: 725691-96-3) is a quinazoline derivative characterized by a thiophene-2-carbonylamino substituent at position 3, a methyl ester at position 7, and a sulfanyl (SH) group at position 2. Its molecular formula is C₁₅H₁₁N₃O₄S₂, with an average mass of 361.39 g/mol and a monoisotopic mass of 361.019098 Da .
Properties
IUPAC Name |
methyl 4-oxo-2-sulfanylidene-3-(thiophene-2-carbonylamino)-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-22-14(21)8-4-5-9-10(7-8)16-15(23)18(13(9)20)17-12(19)11-3-2-6-24-11/h2-7H,1H3,(H,16,23)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXQHTCZTSZASV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-oxo-2-sulfanyl-3-[(thiophen-2-ylcarbonyl)amino]-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a thienylcarbonyl chloride with an appropriate amine to form the intermediate, followed by cyclization and introduction of the thioxo group under controlled conditions .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and purification techniques .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The most relevant structural analogue is 4-Oxo-3-phenyl-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic Acid (CAS: 379245-45-1), which replaces the thiophene-2-carbonylamino group with a phenyl substituent and substitutes the methyl ester with a carboxylic acid .
Table 1: Comparative Structural and Physicochemical Properties
Functional Group Impact
Reactivity and Stability
- The sulfanyl (SH) group in both compounds is redox-active, but the thiophene-containing derivative may exhibit greater stability against oxidation due to resonance stabilization of the thiophene ring .
- The methyl ester in the target compound is susceptible to hydrolysis under basic conditions, whereas the carboxylic acid in the analogue could participate in salt formation or hydrogen bonding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
